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molecular formula C7H11N3 B015563 N1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 74764-17-3

N1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No. B015563
M. Wt: 137.18 g/mol
InChI Key: TYHXIJJQIJKFSO-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

Ethylenediamine (6 g, 0.1 mol) and 2-fluoropyridine (10 g, 0.1 mol) were heated neat at 120° C. overnight. The reaction was cooled and the residue was used in next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].F[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1>>[N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[NH:3][CH2:2][CH2:1][NH2:4]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
10 g
Type
reactant
Smiles
FC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the residue was used in next step without further purification

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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